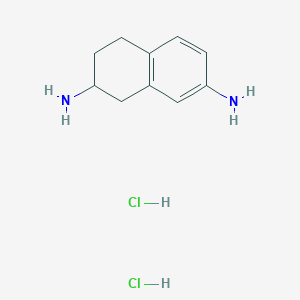

1,2,3,4-Tetrahydro-naphthalene-2,7-diamine dihydrochloride

説明

IUPAC Nomenclature and Systematic Identification

The compound 1,2,3,4-tetrahydro-naphthalene-2,7-diamine dihydrochloride is systematically named according to IUPAC guidelines as 1,2,3,4-tetrahydronaphthalene-2,7-diamine dihydrochloride . This nomenclature reflects its bicyclic tetrahydronaphthalene (tetralin) scaffold, with amine substituents at positions 2 and 7 of the fused ring system. The "dihydrochloride" designation indicates the presence of two hydrochloric acid molecules protonating the primary amine groups.

The CAS Registry Number 861352-50-3 uniquely identifies this compound in chemical databases. Alternative naming conventions include 2,7-diamino-1,2,3,4-tetrahydronaphthalene dihydrochloride , emphasizing the relative positions of the amine groups on the partially saturated naphthalene backbone.

Molecular Formula and Isomeric Considerations

The molecular formula of the compound is C₁₀H₁₆Cl₂N₂ , with a molecular weight of 235.15 g/mol . The parent amine (prior to hydrochlorination) has the formula C₁₀H₁₄N₂, consistent with a tetrahydronaphthalene core bearing two primary amine groups.

Isomeric considerations include:

- Positional Isomerism : Variants such as 1,2,3,4-tetrahydronaphthalene-2,6-diamine dihydrochloride (CAS 119031465) and 1,2,3,4-tetrahydronaphthalene-1,7-diamine dihydrochloride (CAS 21393498) demonstrate how subtle changes in amine positioning alter physicochemical properties.

- Stereoisomerism : The tetrahydronaphthalene scaffold introduces potential cis/trans isomerism in the cyclohexane ring. However, the planar aromatic benzene ring at positions 5–10 restricts conformational flexibility at the 7-position amine.

Crystallographic Analysis and Conformational Dynamics

While direct crystallographic data for this specific compound remains unreported, structural analogs provide insights:

- The tetrahydronaphthalene core adopts a boat-chair conformation in the cyclohexane ring, minimizing steric strain while maintaining π-conjugation with the aromatic benzene moiety.

- Protonated amines form ionic interactions with chloride counterions, likely creating a lattice stabilized by N–H···Cl hydrogen bonds.

- X-ray studies of related tetralin derivatives (e.g., tetralin amides) reveal planar geometries at the aromatic ring and puckering in the saturated ring, suggesting similar behavior in this diamine.

Tautomeric and Resonance Stabilization Effects

The compound exhibits limited tautomerism due to its saturated cyclohexane ring and protonated amines. Key electronic features include:

- Resonance in the Aromatic Ring : The 7-position amine donates electron density into the benzene ring via resonance, stabilizing the arenium ion intermediate in electrophilic substitution reactions.

- Conjugation Limitations : The 2-position amine, located on the saturated cyclohexane ring, cannot participate in extended π-conjugation, reducing its resonance stabilization compared to aromatic amines.

- Hydrochloride Salt Effects : Protonation of both amines suppresses lone-pair delocalization, favoring ionic crystal lattice formation over tautomeric equilibria.

Table 1: Key Structural Properties

特性

IUPAC Name |

1,2,3,4-tetrahydronaphthalene-2,7-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;;/h1,3,5,10H,2,4,6,11-12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIQGMHXLVRFKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=C(C=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695770 | |

| Record name | 1,2,3,4-Tetrahydronaphthalene-2,7-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861352-50-3 | |

| Record name | 1,2,3,4-Tetrahydronaphthalene-2,7-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Alkylation and Amination of Naphthalene Derivatives

A common approach starts with bromonaphthalene or nitronaphthalene derivatives, which undergo nucleophilic substitution or alkylation with ethylenediamine or its derivatives under catalytic conditions to introduce aminoethyl groups.

For example, bromonaphthalene reacts with ethylenediamine in the presence of a basic copper catalyst (basic cupric carbonate) at reflux temperatures (100–115 °C) for 5–8 hours, followed by cooling and purification steps to yield naphthyl ethylene diamine intermediates.

The catalytic system using basic cupric carbonate is advantageous over copper powder or copper oxide catalysts due to lower cost, higher catalytic efficiency, shorter reaction time, and better yield (increase by ~5%) while saving raw materials.

Reduction to Tetrahydro Derivatives

Comparative Data Table of Key Preparation Steps

Additional Notes on Synthesis

The preparation often involves careful control of temperature during diazotization and amination steps to avoid side reactions.

Organic solvent extraction (e.g., benzene, ethanol) and vacuum distillation are used to purify intermediates and reclaim solvents, improving overall process efficiency.

The use of trifluoroacetamide derivatives and diazotization reactions has been reported for related naphthalene diamine compounds, indicating the availability of multiple synthetic routes depending on the desired substitution pattern and scale.

Summary of Research Findings

The use of basic cupric carbonate as a catalyst in the alkylation step is a significant improvement in cost and efficiency compared to traditional copper catalysts.

Reduction methods employing LiAlH4 or borane provide effective routes to the tetrahydro structure essential for the target diamine.

The final dihydrochloride salt formation by acid crystallization ensures stability and ease of handling, with recrystallization enhancing purity.

The synthetic routes are scalable and have been optimized to reduce raw material consumption and energy usage, reflecting industrial applicability.

化学反応の分析

Types of Reactions: 1,2,3,4-Tetrahydro-naphthalene-2,7-diamine dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: The oxidation of 1,2,3,4-tetrahydro-naphthalene-2,7-diamine dihydrochloride can yield naphthalene derivatives and other oxidized products.

Reduction: Reduction reactions typically produce tetrahydro derivatives of the starting material.

Substitution: Substitution reactions can lead to the formation of various substituted naphthalene derivatives.

科学的研究の応用

1,2,3,4-Tetrahydro-naphthalene-2,7-diamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism by which 1,2,3,4-tetrahydro-naphthalene-2,7-diamine dihydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes and other biomolecules, influencing their activity and function. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.

類似化合物との比較

Comparison with Similar Compounds

The following table compares 1,2,3,4-Tetrahydro-naphthalene-2,7-diamine dihydrochloride with structurally related compounds, focusing on molecular features, substitution patterns, and applications:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Potential Applications |

|---|---|---|---|---|---|

| 1,2,3,4-Tetrahydro-naphthalene-2,7-diamine dihydrochloride (Target) | 103393-75-5* | C₁₀H₁₆Cl₂N₂ | 235.15 | Two amine groups at 2,7-positions; dihydrochloride salt | Pharmaceutical intermediates |

| 1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride | 449175-32-0 | C₈H₁₂Cl₂N₂ | 207.09† | Naphthyridine ring (two nitrogen atoms in the ring); dihydrochloride salt | Heterocyclic building block for drug design |

| 1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride | 1416352-01-6 | C₈H₁₂Cl₂N₂ | 207.09† | Naphthyridine ring with amines at 2,6-positions; dihydrochloride salt | Not specified |

| 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | 1199782-94-9 | C₁₀H₁₂Cl₃N | 252.57 | Single amine at 1-position; chlorine substituents at 5,7-positions; monohydrochloride salt | Potential intermediate for chlorinated analogs |

| 1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride | 3459-02-7 | C₁₀H₁₃ClN | 183.68 | Single amine at 1-position; monohydrochloride salt | Organic synthesis |

| 1,2,3,4-Tetrahydronaphthalene-1,7-diamine dihydrochloride | 58490-90-7 | C₁₀H₁₆Cl₂N₂ | 235.15 | Amines at 1,7-positions; dihydrochloride salt | Not specified |

Notes:

- †Molecular weight calculated based on the free base (C₈H₁₀N₂, MW 134.18 g/mol) plus two HCl molecules (72.92 g/mol).

Structural and Functional Differences

Naphthyridine vs. Naphthalene Derivatives: Naphthyridine derivatives (e.g., 1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride) contain nitrogen atoms within the aromatic ring, altering electronic properties and hydrogen-bonding capabilities compared to naphthalene diamines .

Substituent Positions :

- Amine positions significantly affect biological activity. For example, 1,7-diamine derivatives (e.g., 1,2,3,4-Tetrahydronaphthalene-1,7-diamine dihydrochloride) may exhibit different receptor-binding profiles compared to 2,7-diamine analogs .

- Chlorinated analogs (e.g., 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride) introduce halogen atoms that enhance electronegativity and resistance to oxidative degradation .

Salt Forms: Dihydrochloride salts generally improve aqueous solubility compared to free bases, facilitating formulation in drug development . Monohydrochloride salts (e.g., 1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride) may offer intermediate solubility and stability .

生物活性

1,2,3,4-Tetrahydro-naphthalene-2,7-diamine dihydrochloride (CAS No. 861352-50-3) is a chemical compound with potential biological activities. Understanding its biological effects is crucial for its application in pharmaceuticals and toxicology. This article reviews the biological activity of this compound based on available research findings and data.

- Molecular Formula : C10H16Cl2N2

- Molecular Weight : 235.15 g/mol

- CAS Number : 861352-50-3

Biological Activity Overview

1,2,3,4-Tetrahydro-naphthalene-2,7-diamine dihydrochloride exhibits various biological activities, including toxicity assessments and potential therapeutic effects.

Toxicity Studies

Acute toxicity studies indicate that the compound has a relatively low toxicity profile:

- Oral LD50 : 2860 mg/kg (male rats)

- Dermal LD50 : 16,800 mg/kg (male rabbits)

- Inhalation : No mortalities observed at a concentration of approximately 1300 mg/m³ in male rats .

In chronic exposure studies (13-week inhalation), no significant clinical abnormalities were noted in rats and mice. However, hematological changes suggest possible hemolytic anemia at higher doses (150 mg/kg bw/day) with a NOAEL established at 15 mg/kg bw/day .

Metabolism and Excretion

The compound is rapidly absorbed when ingested or inhaled and is metabolized primarily through hydroxylation. Metabolites are excreted mainly as glucuronides in urine, which may lead to distinctive dark green urine in humans .

Study on Hematological Effects

In a study involving repeated dose exposure in rats:

- Findings : Indications of hemolytic anemia were observed at high doses, with increased reticulocyte counts and extramedullary hematopoiesis noted in the spleen.

- : The compound's impact on blood parameters highlights the need for careful dosage management in potential therapeutic applications .

Genotoxicity Assessment

Genotoxicity tests performed using bacterial systems (Ames test) showed no mutagenic effects. In vivo assays also indicated no significant mutagenic activity across various routes of administration .

Environmental Impact

The compound has shown potential for bioaccumulation with calculated bioconcentration factors ranging from 162 to 326. Aquatic toxicity tests revealed:

- Danio rerio (Zebrafish) : 96-h LC50 = 3.2 mg/l

- Daphnia magna : 48-h EC50 = 9.5 mg/l

These results indicate that while the compound may have therapeutic potential, it also poses risks to aquatic ecosystems .

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. How can researchers confirm the molecular identity of 1,2,3,4-Tetrahydro-naphthalene-2,7-diamine dihydrochloride?

- Methodological Answer : Utilize spectroscopic techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) . Cross-reference the molecular formula (C₁₀H₁₆Cl₂N₂) and structural identifiers (InChIKey:

SOAPJKOPHBEWOH-UHFFFAOYSA-N, SMILES:CC1CCC2C(=CC(C)=CC=2)C1) with experimental data . For purity assessment, compare observed melting points with literature values (e.g., related compounds like N-1-Naphthylethylenediamine dihydrochloride melt at 196–201°C) .

Q. What are the key considerations for designing in vivo toxicological studies on this compound?

- Methodological Answer : Follow inclusion criteria from toxicological frameworks, such as:

- Routes of exposure : Inhalation, oral, dermal, or parenteral administration .

- Health outcomes : Monitor systemic effects (e.g., hepatic, renal, respiratory) and acute endpoints like mortality .

- Species selection : Prioritize laboratory mammals (e.g., rodents) for comparative relevance to human toxicity .

Q. How should researchers handle storage and stability testing?

- Methodological Answer : Store the compound at recommended temperatures (often -20°C for hygroscopic salts) and assess stability via accelerated degradation studies (e.g., exposure to heat, light, humidity). Use high-performance liquid chromatography (HPLC) to track degradation products over time .

Advanced Research Questions

Q. How can discrepancies in reported toxicological data be resolved?

- Methodological Answer : Conduct a systematic literature review using databases like PubMed, TOXCENTER, and NIH RePORTER. Apply filters for study quality (e.g., peer-reviewed journals, controlled exposure protocols) and cross-validate findings with mechanistic studies (e.g., dose-response relationships, metabolite profiling) . For conflicting in vitro/in vivo results, perform physiologically based pharmacokinetic (PBPK) modeling to reconcile differences .

Q. What computational approaches predict the compound’s reactivity and interaction with biological targets?

- Methodological Answer : Use density functional theory (DFT) to calculate thermodynamic properties (e.g., proton affinity: 809.7 kJ/mol, gas basicity: 782.1 kJ/mol) . Molecular docking simulations can predict binding affinities to receptors like aromatic hydrocarbon receptors (AhR), leveraging structural data (InChIKey, SMILES) . Validate predictions with experimental assays (e.g., fluorescence polarization for binding affinity).

Q. What analytical methods optimize the detection of trace metabolites in environmental or biological samples?

- Methodological Answer : Employ gas chromatography-mass spectrometry (GC-MS) with polar columns (e.g., DB-5MS) and electron ionization. For aqueous samples, use solid-phase extraction (SPE) followed by ultra-high-performance liquid chromatography (UHPLC) coupled with tandem MS. Reference retention indices (RI) and fragmentation patterns from NIST databases .

Q. How can researchers address challenges in synthesizing high-purity batches?

- Methodological Answer : Optimize reaction conditions (e.g., solvent selection, catalyst loading) using Design of Experiments (DoE) . Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization (e.g., using ethanol/water mixtures). Characterize purity via differential scanning calorimetry (DSC) to verify melting point consistency .

Data Contradiction Analysis

Q. How to interpret conflicting data on environmental persistence and bioaccumulation?

- Methodological Answer : Conduct lifecycle assessments (LCAs) under standardized conditions (e.g., OECD Test Guidelines 307 for soil degradation). Compare degradation rates across matrices (water, soil, sediment) and use QSAR models to predict bioaccumulation potential based on logP values and molecular weight .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。